4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester
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Overview
Description
4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid ester functional group, which makes it highly valuable for forming carbon-carbon bonds in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(4-Methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the ester to the corresponding boronic acid.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
Oxidation: 4-(4-Methoxyphenyl)furan-2-ol
Reduction: 4-(4-Methoxyphenyl)furan-2-boronic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in drug discovery and development for creating new therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furanboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness
4-(4-Methoxyphenyl)furan-2-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxyphenyl group offers additional electronic effects that can influence the outcome of reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-13(11-20-15)12-6-8-14(19-5)9-7-12/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHAEVHZLZPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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